molecular formula C8H15ClN2O B1471604 (3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone hydrochloride CAS No. 2203842-76-4

(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone hydrochloride

Cat. No.: B1471604
CAS No.: 2203842-76-4
M. Wt: 190.67 g/mol
InChI Key: QTPUQDLZGBFOHI-UHFFFAOYSA-N
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Description

This usually involves identifying the compound’s chemical formula, molecular weight, and structure. It may also include its common uses or applications in various fields .


Synthesis Analysis

This involves understanding how the compound is synthesized. It includes the reactants used, the conditions required for the reaction, and the yield of the product .


Molecular Structure Analysis

This involves studying the spatial arrangement of atoms in the molecule and the chemical bonds that hold these atoms together .


Chemical Reactions Analysis

This involves identifying the reactions that the compound can undergo. It includes understanding the conditions required for these reactions and the products formed .


Physical and Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .

Mechanism of Action

If the compound is a drug or has some biological activity, this involves understanding how the compound interacts with biological systems .

Safety and Hazards

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Future Directions

This involves discussing potential future research directions or applications for the compound .

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-cyclopropylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c9-7-3-4-10(5-7)8(11)6-1-2-6;/h6-7H,1-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPUQDLZGBFOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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